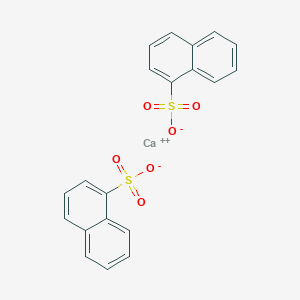

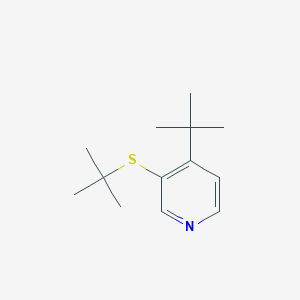

![molecular formula C10H21N3OSi2 B101530 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- CAS No. 18037-10-0](/img/structure/B101530.png)

4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-

Descripción general

Descripción

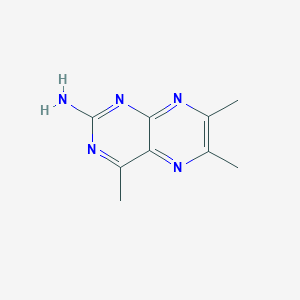

Facile Synthesis and NO-Generating Property of Pyrimidine Derivatives

The study titled "Facile Synthesis and NO-Generating Property of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides" explores the synthesis of a specific class of pyrimidine derivatives and their ability to generate nitric oxide (NO) . The synthesis process involves the oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride. This method yields high quantities of the desired product. The study also examines the generation of NO and related species from these compounds when they react with thiols such as N-acetylcysteamine, cysteine, and glutathione under physiological conditions. The evidence for NO generation is supported by mechanistic interpretations of the reactions and other chemical observations .

Molecular Structure Analysis of Trimethylamine N-Oxide Complexes

In the paper "Structure and FTIR spectra of 3:2 complexes of trimethylamine N-oxide and 4-dimethylamine-2,6-dimethylpyridine N-oxide with perchloric acid," the focus is on the molecular structure of crystalline complexes formed between trimethylamine N-oxide and perchloric acid . The study identifies three types of complexes based on the base-to-acid ratio and uses IR absorption to distinguish them. The molecular structure is detailed, describing the asymmetric unit of the P1 unit cell containing two formula units of (Me3NO)3·(HClO4)2. The study provides insights into the hydrogen bonding interactions within these complexes, with O…O distances ranging from 2.537(5) to 2.562(7) Å. The linear O…H-O bonds are formed along the direction of the lone pairs on the oxygen atom. Additionally, the paper discusses the existence of these complexes in acetonitrile solutions as mixtures of 1:1 and 2:1 complexes .

Chemical Reactions and Physical Properties

While the provided papers do not directly discuss "4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-", they do provide valuable information on the synthesis, molecular structure, and chemical properties of related nitrogen-containing heterocycles and their interactions with other chemical species. The first paper provides a synthesis method that could potentially be adapted for the synthesis of related compounds, including those with trimethylsilyl groups. The second paper offers a detailed analysis of molecular structures and interactions, which could be relevant when considering the physical and chemical properties of "4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-". Understanding the hydrogen bonding and complex formation in similar compounds can shed light on the behavior of the compound of interest in various environments and its potential interactions with other molecules.

Aplicaciones Científicas De Investigación

1. High-Voltage Lithium-Ion Batteries

- Application Summary : Tris(trimethylsilyl) phosphite (TMSP), a compound similar to the one you mentioned, is known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries .

- Methods of Application : TMSP is added to the electrolyte of the battery. It is oxidized more readily than an electrolyte solvent, is more difficult to be reduced, and exhibits high reactivity with HF .

- Results : The significant role of TMSP in HF removal is demonstrated by full-cell experiments. It forms a cathode–electrolyte interphase with outstanding properties on the cathode surface while not undergoing a side reaction at the anode surface .

2. Catalytic Reduction of Dinitrogen

- Application Summary : Rhodium complexes bearing an anionic pyrrole-based PNP-type pincer ligand are synthesized and found to work as effective catalysts for the transformation of molecular dinitrogen into tris(trimethylsilyl)amine under mild reaction conditions .

- Methods of Application : The rhodium complexes are synthesized and used as catalysts for the transformation of molecular dinitrogen into tris(trimethylsilyl)amine .

- Results : This is the first successful example of rhodium-catalysed dinitrogen reduction under mild reaction conditions .

Propiedades

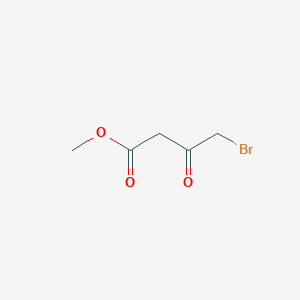

IUPAC Name |

N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEHUWMQLZFGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884794 | |

| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |

CAS RN |

18037-10-0 | |

| Record name | N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18037-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Trimethylsilyl)-2-((trimethylsilyl)oxy)-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018037100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(TRIMETHYLSILYL)-2-((TRIMETHYLSILYL)OXY)-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52FEX9LR9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)